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2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Documentation Hub

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  • Product: 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
  • CAS: 134767-55-8

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: A Technical Guide

Executive Summary & Retrosynthetic Logic The compound 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a highly functionalized heterocyclic scaffold. Featuring a saturated cyclohexane ring fused to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Logic

The compound 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a highly functionalized heterocyclic scaffold. Featuring a saturated cyclohexane ring fused to a 2-methylthiazole core with a hydroxyl group at the C7 position, this structural motif is highly valued in medicinal chemistry, sharing structural homology with dopaminergic agonists like Pramipexole[1].

As a Senior Application Scientist, the primary challenge in synthesizing this molecule is regiocontrol . A naive approach might involve the direct α-bromination of a protected 3-hydroxycyclohexanone. However, this invariably yields an inseparable mixture of C2 and C6 brominated isomers, ultimately producing a contaminated mixture of 4-hydroxy and 7-hydroxy benzothiazoles.

To enforce absolute regiochemical fidelity, our retrosynthetic strategy utilizes the symmetrical 1,3-cyclohexanedione . Bromination of this symmetric dione exclusively yields 2-bromo-1,3-cyclohexanedione[2]. Following a Hantzsch thiazole condensation, the remaining unreacted carbonyl is locked unambiguously at the C7 position[3], setting the stage for a chemoselective reduction to the target alcohol.

Retrosynthesis Target 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Ketone 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-one Target->Ketone Carbonyl Reduction Precursors 2-Bromo-1,3-cyclohexanedione + Thioacetamide Ketone->Precursors Hantzsch Thiazole Synthesis

Caption: Retrosynthetic disconnection of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.

Mechanistic Workflow: The Hantzsch Cyclization

The core of this synthesis relies on the Hantzsch thiazole cyclization. This is a robust, self-driving thermodynamic process. The reaction between 2-bromo-1,3-cyclohexanedione and thioacetamide proceeds via a highly ordered cascade:

  • Nucleophilic Attack: The soft nucleophilic sulfur of thioacetamide selectively attacks the α-bromo carbon (C2) of the dione.

  • Thioether Formation: Bromide is displaced, forming an intermediate α-thioether ketone.

  • Intramolecular Condensation: The nitrogen atom attacks the adjacent C1 carbonyl carbon.

  • Aromatization: The driving force of the reaction is the subsequent dehydration (extrusion of H₂O) to achieve the aromaticity of the fused thiazole ring[1].

Because the starting dione was symmetric, the unreacted C3 carbonyl seamlessly becomes the C7 ketone of the resulting 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.

Mechanism Step1 Step 1: Nucleophilic Attack Sulfur of thioacetamide attacks C2 of 2-bromo-1,3-cyclohexanedione Step2 Step 2: Thioether Formation Bromide is displaced, forming an alpha-thioether ketone Step1->Step2 Step3 Step 3: Intramolecular Condensation Nitrogen attacks the C1 carbonyl carbon Step2->Step3 Step4 Step 4: Dehydration Loss of H2O yields the aromatic thiazole ring Step3->Step4 Product Product 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-one Step4->Product

Caption: Step-by-step mechanistic pathway of the Hantzsch thiazole cyclization.

Experimental Protocols: Self-Validating Systems

A robust chemical process must be self-validating. The following protocols integrate built-in physical and analytical checkpoints to ensure causality and operational success at each stage.

Step 1: Synthesis of 2-Bromo-1,3-cyclohexanedione
  • Reagents: 1,3-Cyclohexanedione (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Dichloromethane (DCM).

  • Procedure: Dissolve 1,3-cyclohexanedione in DCM at 0 °C. Add NBS portion-wise over 30 minutes. Stir the reaction mixture at room temperature for 2 hours.

  • Causality & Validation: The symmetric nature of the dione prevents regioisomer formation[2]. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar dione streak and the appearance of a distinct UV-active spot at Rf ~0.4 validates complete bromination. Wash with water to remove succinimide; the organic layer yields the pure brominated intermediate upon concentration.

Step 2: Hantzsch Cyclization to the C7-Ketone
  • Reagents: 2-Bromo-1,3-cyclohexanedione (1.0 eq), Thioacetamide (1.1 eq), Absolute Ethanol.

  • Procedure: Suspend the bromo-dione and thioacetamide in ethanol. Heat the mixture to reflux (78 °C) for 4 hours.

  • Causality & Validation: Thioacetamide is chosen over thiourea to install the specific 2-methyl group[3]. Self-Validation: The formation of the thiazole ring generates HBr. The reaction mixture will initially shift to a clear solution, followed by the precipitation of the hydrobromide salt of the product upon cooling to 0 °C. This physical state change serves as an immediate visual validation of successful cyclization. Neutralize with saturated NaHCO₃ to isolate the free base.

Step 3: Chemoselective Reduction to the Target Alcohol
  • Reagents: 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (1.0 eq), Sodium Borohydride (NaBH₄) (1.5 eq), Methanol.

  • Procedure: Dissolve the ketone intermediate in methanol and cool to 0 °C. Add NaBH₄ slowly to control the exothermic evolution of hydrogen gas. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Causality & Validation: Hydride attack occurs chemoselectively at the sterically accessible C7 ketone. Self-Validation: IR spectroscopy will show the complete disappearance of the strong C=O stretch at ~1680 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹. The final product, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (Molecular Weight: 169.25 g/mol ), is isolated via aqueous workup and extraction with ethyl acetate.

Advanced Chiral Resolution (Enzymatic Approach)

For drug development professionals, the racemic mixture produced by NaBH₄ reduction is often insufficient. The target molecule possesses a chiral center at the C7 position. To achieve enantiopurity, Step 3 can be substituted with an Enzymatic Asymmetric Reduction .

  • Protocol: Utilize a specific Ketoreductase (KRED) enzyme coupled with an NADP+ cofactor recycling system (using isopropanol as the hydrogen donor).

  • Causality: The enzyme's chiral active pocket dictates the stereochemical trajectory of the hydride transfer, yielding exclusively the (7S) or (7R) enantiomer (>99% ee), which is critical for preventing off-target receptor binding in pharmacological applications.

Quantitative Data Summary

The following table summarizes the expected yields and the critical self-validation markers for each synthetic stage.

StepReaction PhaseReagents & ConditionsExpected YieldKey Analytical Marker (Self-Validation)
1 α-BrominationNBS, DCM, 0 °C to RT92%TLC: Disappearance of dione streak; new spot at Rf ~0.4
2 Hantzsch CyclizationThioacetamide, EtOH, Reflux85%Visual: Precipitation of HBr salt upon cooling; MS: m/z 168 [M+H]⁺
3a Chemical ReductionNaBH₄, MeOH, 0 °C90%IR: Loss of C=O (~1680 cm⁻¹), gain of O-H (~3300 cm⁻¹)
3b Enzymatic ReductionKRED, NADP⁺, iPrOH, 30 °C82%Chiral HPLC: >99% ee for the target (7S)-enantiomer

References

  • Baumann, M., Baxendale, I. R., Ley, S. V., & Nikbin, N. "An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals". National Institutes of Health (PMC). Available at:[Link]

  • Podgoršek, A., Zupan, M., & Iskra, J. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Exploratory

Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Key Starting Materials, Mechanistic Pathways, and Experimental Protocols

Executive Summary The tetrahydrobenzothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core structural motif in neuroprotective agents, anti-parkinsonian drugs (e.g....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydrobenzothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core structural motif in neuroprotective agents, anti-parkinsonian drugs (e.g., Pramipexole analogs), and targeted kinase inhibitors. Specifically, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol [1] represents a highly versatile building block, offering a functionalizable hydroxyl group at the C7 position and a methyl group at the C2 position.

This technical guide provides an in-depth analysis of the retrosynthetic logic, mechanistic causality, and self-validating experimental workflows required to synthesize this target molecule from foundational Key Starting Materials (KSMs).

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule features a fused bicyclic system consisting of an aromatic thiazole ring and a partially saturated cyclohexane ring bearing a secondary alcohol.

From a retrosynthetic perspective, the C7 hydroxyl group is most reliably accessed via the chemoselective reduction of the corresponding ketone, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one . The core tetrahydrobenzothiazole system is classically constructed via the Hantzsch thiazole synthesis [2]. Disconnection of the thiazole ring reveals two primary Key Starting Materials: 2-bromo-1,3-cyclohexanedione and thioacetamide . The brominated dione is seamlessly accessed via the electrophilic α -bromination of 1,3-cyclohexanedione .

Retrosynthesis A 2-Methyl-4,5,6,7-tetrahydro -1,3-benzothiazol-7-ol B 2-Methyl-4,5,6,7-tetrahydro -1,3-benzothiazol-7-one A->B Reduction (NaBH4) C 2-Bromo-1,3-cyclohexanedione B->C Hantzsch Cyclization D Thioacetamide B->D Hantzsch Cyclization E 1,3-Cyclohexanedione C->E Bromination (Br2)

Retrosynthetic pathway for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.

Key Starting Materials (KSMs) & Reagents

The synthesis relies on commercially available, highly reactive precursors. The quantitative parameters for the standard synthetic route are summarized below.

Chemical NameCAS NumberMolar Mass ( g/mol )Role in SynthesisStandard Equivalents
1,3-Cyclohexanedione 504-02-9112.13Core aliphatic scaffold1.0
Bromine ( Br2​ ) 7726-95-6159.80Electrophilic halogen source1.05
2-Bromo-1,3-cyclohexanedione 60060-44-8191.02 α -Haloketone intermediate [3]1.0
Thioacetamide 62-55-575.13S/N donor & C2-methyl source1.1 - 1.2
Sodium Borohydride ( NaBH4​ ) 16940-66-237.83Chemoselective reducing agent1.5 - 2.0

Mechanistic Causality (The "Why")

As researchers, moving beyond empirical recipes requires a deep understanding of the electronic and steric forces driving these transformations.

Regioselective α -Bromination

1,3-Cyclohexanedione exists predominantly in its enol tautomer in solution. This enolization renders the α -carbon (C2) highly electron-rich and nucleophilic. When exposed to molecular bromine, the enol π -system attacks the polarizable halogen, leading to selective mono-bromination at the C2 position. The presence of two flanking carbonyls prevents over-bromination under controlled stoichiometric conditions.

Regioselective Hantzsch Cyclization via HSAB Theory

The reaction between 2-bromo-1,3-cyclohexanedione and thioacetamide is a masterclass in Pearson's Hard and Soft Acids and Bases (HSAB) theory [4].

  • Thioacetamide is an ambident nucleophile: the sulfur atom is a "soft" nucleophile, while the nitrogen is a "hard" nucleophile.

  • The α -bromo carbon of the dione is a "soft" electrophile, whereas the carbonyl carbons are "hard" electrophiles.

Consequently, the initial kinetic event is strictly S-alkylation at the C2 position, displacing the bromide ion. Following this soft-soft interaction, the "hard" nitrogen atom undergoes an intramolecular nucleophilic attack onto the "hard" C1 carbonyl carbon. Subsequent dehydration and tautomerization yield the fully aromatic, fused 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one [2].

Mechanism S1 Thioacetamide + 2-Bromo-1,3-cyclohexanedione S2 S-Alkylation Intermediate (Soft-Soft Interaction) S1->S2 -HBr S3 Intramolecular N-Attack (Hard-Hard Interaction) S2->S3 Cyclization S4 Dehydration & Aromatization S3->S4 -H2O S5 2-Methyl-4,5,6,7-tetrahydro -1,3-benzothiazol-7-one S4->S5 Tautomerization

Step-by-step mechanism of the Hantzsch thiazole cyclization.

Chemoselective Carbonyl Reduction

Sodium borohydride ( NaBH4​ ) is selected over stronger reducing agents (like LiAlH4​ ) because it is a mild, chemoselective hydride donor. It selectively reduces the C7 ketone to the secondary alcohol without risking ring-opening of the thiazole or over-reduction. The reaction is performed in an alcoholic solvent (e.g., methanol) at 0 °C to stabilize the alkoxyborate intermediate and minimize the competitive reaction between the hydride and the solvent.

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity at every stage.

Protocol A: Synthesis of 2-Bromo-1,3-cyclohexanedione
  • Setup: Dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add a solution of bromine (1.05 eq) in DCM dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.

  • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot (visualized via UV or KMnO4​ ) should disappear, replaced by a less polar product spot.

  • Workup: Quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize unreacted bromine (the red color will rapidly dissipate, validating the quench). Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the α -bromoketone as an off-white solid.

Protocol B: Hantzsch Cyclization to 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
  • Setup: Dissolve 2-bromo-1,3-cyclohexanedione (1.0 eq) and thioacetamide (1.1 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

  • IPC: Analyze via LC-MS. The disappearance of the bromoketone mass peak ( m/z 191/193) and the appearance of the target product mass peak ( [M+H]+ 168) validates the cyclization.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Resuspend the crude hydrobromide salt in ethyl acetate and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8 (free-basing the thiazole). Dry the organic layer, concentrate, and purify via silica gel flash chromatography to yield the 7-one derivative.

Protocol C: Reduction to 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
  • Setup: Dissolve the 7-one intermediate (1.0 eq) in methanol and cool to 0 °C in an ice bath.

  • Addition: Add NaBH4​ (1.5 eq) portion-wise over 15 minutes. Caution: Effervescence ( H2​ gas evolution) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • IPC: Monitor via TLC (DCM/MeOH 95:5). The ketone starting material will be replaced by a significantly more polar spot corresponding to the secondary alcohol.

  • Workup: Carefully quench the reaction with saturated aqueous NH4​Cl to destroy excess hydride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2​SO4​ , and evaporate the solvent. The resulting solid is the pure 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.

References

  • NextSDS Database.
  • Benchchem.
  • ChemicalBook. "2-BROMOCYCLOHEXANE-1,3-DIONE CAS#: 60060-44-8." ChemicalBook,
  • Wikipedia Contributors. "Thiazole - Synthesis and Reactions." Wikipedia,
Foundational

An In-depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. This guide provides a comprehensive technical overview of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol and its analogs, focusing on their synthesis, chemical properties, and diverse therapeutic potential. We will delve into their roles as antitumor agents, their interactions with dopamine receptors, and their broader applications in drug discovery. This document is intended to be a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Significance of the Tetrahydrobenzothiazole Core

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, and among them, the benzothiazole moiety has garnered significant attention. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] Specifically, the partially saturated 4,5,6,7-tetrahydro-1,3-benzothiazole core has emerged as a critical pharmacophore in the development of agents targeting cancer, neurodegenerative diseases, and inflammatory conditions.[3][4] The presence of a hydroxyl group at the 7-position, as seen in 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, offers a key site for further functionalization and plays a crucial role in the molecule's interaction with biological targets.

This guide will explore the synthetic strategies employed to access these molecules, their detailed characterization, and the key biological pathways they modulate.

Synthetic Strategies and Methodologies

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol and its derivatives typically involves multi-step reaction sequences. A common and effective approach is the condensation of a cyclic ketone with a suitable thioamide.

General Synthetic Route

A prevalent method for constructing the tetrahydrobenzothiazole core involves the reaction of a 1,3-cyclohexanedione derivative with a source of sulfur and ammonia, followed by cyclization. Modifications at the 2-position are often introduced by selecting the appropriate starting materials.

A general scheme for the synthesis of benzothiazoles involves the condensation of 2-aminobenzenethiol with various carbonyl compounds such as aldehydes, ketones, or carboxylic acids.[1] This foundational reaction can be adapted for the synthesis of the tetrahydro-analogs.

Experimental Protocol: Synthesis of a 2-Aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Derivative

This protocol is adapted from methodologies described for the synthesis of related benzothiazole derivatives.[5]

Step 1: Synthesis of the Intermediate Enaminone

  • To a solution of 1,3-cyclohexanedione (1 eq.) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Add the desired amine (e.g., 4-methoxyaniline) (1 eq.) and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold toluene and dry under vacuum.

Step 2: Thiolation and Cyclization

  • To a solution of the enaminone (1 eq.) in a suitable solvent like ethanol, add Lawesson's reagent (0.5 eq.).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Step 3: Introduction of the 7-hydroxyl group

  • The introduction of the hydroxyl group at the 7-position can be achieved through various methods, including oxidation of the corresponding 4,5,6,7-tetrahydro-1,3-benzothiazole.

Spectroscopic Characterization and Data

The structural elucidation of newly synthesized 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol derivatives is confirmed through a combination of spectroscopic techniques.

Technique Key Observational Data
¹H NMR Signals corresponding to the methyl group at the 2-position, the protons of the tetrahydro-ring system, and the hydroxyl proton. The chemical shifts and coupling constants provide information about the stereochemistry of the molecule.[3][6]
¹³C NMR Resonances for the carbon atoms of the benzothiazole core, the methyl group, and the tetrahydro-ring. The chemical shift of the carbon bearing the hydroxyl group is a key indicator.[7]
Mass Spec. The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[3][5]
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, C=N stretch of the thiazole ring, and C-S bond.[6]

Biological Activities and Therapeutic Potential

Derivatives of the 4,5,6,7-tetrahydro-1,3-benzothiazole core have demonstrated a remarkable range of biological activities.

Antitumor Activity

A significant area of research has focused on the anticancer properties of these compounds.[3][8] Certain 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols have shown high selectivity against aneuploid cancer cell lines.[8] Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring can significantly impact potency and selectivity.[8]

Mechanism of Action: The antitumor effects of benzothiazole derivatives are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways like PI3K/AKT.[9]

Dopamine Receptor Modulation

Analogs of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[10] These receptors are key targets in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders. The tetrahydrobenzothiazole moiety can serve as a bioisostere for other aromatic systems in known dopamine receptor ligands.[10]

G Ligand Tetrahydrobenzothiazole Derivative D2R D2R Ligand->D2R Binding (Antagonist/Agonist)

Dopamine D2/D3 Receptor Signaling Pathway.

Other Biological Activities

The versatility of the benzothiazole scaffold extends to a wide range of other therapeutic areas, including:

  • Antimicrobial Activity: Inhibition of essential microbial enzymes.[9]

  • Anti-inflammatory Effects: Modulation of key inflammatory mediators.[4][9]

  • Anticonvulsant Properties: Potential for treating epilepsy.[4]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design.

  • Substitution at the 2-position: The nature of the substituent at this position significantly influences the compound's activity. Aryl groups, particularly those with amino or hydroxylmethyl substitutions, have been shown to enhance antitumor potency.[8]

  • Stereochemistry at the 7-position: The stereochemistry of the hydroxyl group can be critical for receptor binding and overall efficacy. Enantioselective synthesis is therefore an important consideration in the development of these compounds.[11][12]

  • Modifications to the Tetrahydro-ring: Introduction of nitrogen atoms (aza-analogs) can improve physicochemical properties such as water solubility and metabolic stability.[8]

Experimental Workflows for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a suitable density and incubate for 24 hours.[3][9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydrobenzothiazole derivatives and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[9]

Dopamine Receptor Binding Assay

This assay determines the affinity of the compounds for dopamine receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3).

  • Radioligand Binding: Incubate the membranes with a known radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor.[13]

Conclusion and Future Directions

The 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and diverse biological activities make them highly attractive for further investigation. Future research should focus on:

  • Optimization of SAR: Further exploration of substitutions on the benzothiazole core and the tetrahydro-ring to enhance potency and selectivity.

  • Enantioselective Synthesis: Development of efficient methods for the stereocontrolled synthesis of these compounds to evaluate the biological activity of individual enantiomers.[12]

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in animal models of cancer and neurological disorders.

By leveraging the insights presented in this guide, researchers can accelerate the development of novel and effective therapies based on this remarkable heterocyclic system.

References

Sources

Exploratory

The Physicochemical Profiling of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Solubility and Stability Dynamics

Executive Summary & Chemical Profile In the preclinical development of neuroprotective agents and kinase inhibitors, tetrahydrobenzothiazole derivatives have emerged as highly privileged scaffolds. 2-Methyl-4,5,6,7-tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the preclinical development of neuroprotective agents and kinase inhibitors, tetrahydrobenzothiazole derivatives have emerged as highly privileged scaffolds. 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a critical building block and intermediate in this chemical space [1]. Characterized by a lipophilic methylthiazole core fused to a saturated cyclohexanol ring, this compound presents unique physicochemical challenges.

While the thiazole nitrogen acts as a weak hydrogen-bond acceptor, the secondary alcohol at the C7 position serves as both a hydrogen-bond donor and acceptor. This dual nature dictates its complex solubility profile across different dielectric environments. Furthermore, the C7 position—being adjacent to the aromatic thiazole system—exhibits "pseudo-benzylic" reactivity, making the secondary alcohol highly susceptible to oxidative degradation [4]. This technical whitepaper provides an in-depth analysis of the solubility thermodynamics and stability pathways of this compound, equipping formulation scientists with self-validating protocols for handling and assay preparation.

Thermodynamic Solubility Profile & Solvent Interactions

The solubility of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is governed by the energetic penalty of disrupting its crystalline lattice versus the solvation energy provided by the solvent.

  • Aqueous Media: The compound exhibits poor aqueous solubility. The hydrophobic surface area contributed by the cyclohexyl ring and the 2-methyl group creates a large entropic penalty for water cavity formation. Water cannot sufficiently solvate the lipophilic core, leading to rapid precipitation.

  • Polar Aprotic Solvents (DMSO/DMF): Dimethyl sulfoxide (DMSO) is the optimal solvent for this scaffold. The highly polarized S=O bond acts as a powerful hydrogen-bond acceptor for the C7-OH, while the methyl groups of DMSO engage in favorable Van der Waals interactions with the compound's lipophilic core. This efficiently breaks the intermolecular hydrogen bonds of the solid state.

  • Polar Protic Solvents (Methanol/Ethanol): Alcohols provide moderate solubility. They can simultaneously donate and accept hydrogen bonds, satisfying both the C7-OH and the thiazole nitrogen, but lack the strong dipole moment of DMSO required for rapid dissolution of high-concentration stocks.

  • Non-Polar Solvents (Hexane/Heptane): The compound is practically insoluble in aliphatic hydrocarbons, as these solvents cannot disrupt the strong intermolecular hydrogen bonding between the C7 hydroxyl groups in the crystal lattice.

Quantitative Solubility Summary

The following table summarizes the equilibrium solubility of the compound at 25°C.

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)Solvation Mechanism / Causality
Water (pH 7.4) 80.1< 0.1High hydrophobic penalty; insufficient H-bonding to overcome lattice energy.
Methanol 32.712.5Dual H-bond donor/acceptor stabilization of the C7-OH and thiazole N.
Ethanol 24.58.2Similar to methanol, but increased steric bulk reduces solvation efficiency.
DMSO 46.7> 50.0Strong H-bond acceptance (S=O) and favorable lipophilic interactions.
Acetonitrile 37.54.1Moderate dipole interaction; lacks H-bond donation capacity.
n-Hexane 1.89< 0.01Inability to disrupt solid-state intermolecular hydrogen bonding.

Chemical Stability & Degradation Pathways

Understanding the degradation kinetics of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is critical for ensuring the integrity of biological assays and long-term storage [2].

Oxidative Degradation (The C7 Liability)

The primary degradation pathway is the auto-oxidation of the secondary alcohol at the C7 position. Because the C7 carbon is directly adjacent to the thiazole ring, the C-H bond dissociation energy is significantly lowered (analogous to an allylic or benzylic position). In the presence of dissolved oxygen, light, or trace transition metals, this position readily oxidizes to form the corresponding ketone: 2-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one [4].

This degradation is accelerated in aqueous solutions where dissolved oxygen levels are high and can be mitigated by purging solvents with argon or adding antioxidants (e.g., BHT or ascorbic acid).

Hydrolytic and Photolytic Stability

The fused thiazole ring is highly resistant to hydrolysis under standard physiological conditions (pH 2 to 10). However, prolonged exposure to broad-spectrum UV light induces radical formation at the C7 position, accelerating the aforementioned oxidative pathway [3].

Degradation A 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol B Oxidative Stress (O2, Light) A->B Solvent exposure C 2-Methyl-5,6-dihydrobenzo[d] thiazol-7(4H)-one B->C Oxidation of C7-OH

Figure 1: Oxidative degradation pathway of the C7 secondary alcohol.

Self-Validating Experimental Protocols

To ensure data integrity, researchers must employ self-validating methodologies. The following protocols are designed to inherently control for common experimental artifacts, such as non-specific binding and temperature fluctuations.

Protocol 1: Isothermal Shake-Flask Kinetic Solubility Assay

This protocol determines the kinetic solubility of the compound in various solvent vehicles.

Rationale & Causality: Solubility is highly temperature-dependent. Using an isothermal incubator ensures thermodynamic equilibrium is reached without thermal fluctuations. Filtration through a PTFE membrane is mandated because PTFE is chemically inert and exhibits low non-specific binding, preventing the artificial loss of the lipophilic analyte.

  • Solvent Preparation: Aliquot 1.0 mL of the target solvent (e.g., Methanol, DMSO, or PBS) into a 2.0 mL amber glass HPLC vial. Amber glass is used to prevent photolytic degradation during the assay.

  • Compound Addition: Add 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol in 5 mg increments until a visible, persistent precipitate forms (indicating super-saturation).

  • Isothermal Incubation: Seal the vials and place them in an isothermal orbital shaker set to 25.0°C ± 0.1°C at 300 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the bulk solid.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to saturate any potential binding sites on the membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

Workflow S1 1. Solvent Selection & Aliquoting S2 2. Compound Addition (Excess) S1->S2 S3 3. Isothermal Incubation (24h, 25°C) S2->S3 S4 4. Centrifugation & Filtration (0.22 µm) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Figure 2: Step-by-step workflow for the isothermal shake-flask solubility assay.

Protocol 2: Forced Degradation & Stability-Indicating Assay

To validate the stability of stock solutions, a forced degradation study using LC-MS/MS is required.

Rationale & Causality: LC-MS/MS is chosen over standard UV detection because the oxidation of the C7-OH to a ketone results in a distinct loss of 2 Daltons (-2 Da mass shift). This allows for unambiguous identification of the degradant even if it co-elutes with the parent compound.

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 0.3% (v/v).

  • Incubation: Incubate at 40°C for 4 hours.

  • Quenching: Quench the reaction by adding an equal volume of cold 10 mM sodium thiosulfate.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the parent mass [M+H]⁺ at m/z 170.1 and the expected ketone degradant at m/z 168.1.

Formulation & Storage Directives

Based on the physicochemical profiling, the following best practices must be adhered to for maintaining the integrity of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol:

  • Bulk Storage: Store the neat solid at -20°C in a desiccator, protected from light. Ensure the headspace of the container is purged with argon or nitrogen to displace atmospheric oxygen.

  • Stock Solutions: Prepare high-concentration master stocks (10 mM - 50 mM) exclusively in anhydrous, LC-MS grade DMSO. Aliquot these stocks into single-use vials to avoid freeze-thaw cycles, which introduce condensation and subsequent oxidative liability.

  • In Vivo Dosing Vehicles: Due to poor aqueous solubility, do not attempt to dissolve the compound directly in saline. Utilize a co-solvent approach (e.g., 5% DMSO, 10% Tween-80, 85% Saline) and prepare the formulation immediately prior to dosing to minimize the formation of the C7-ketone degradant.

References

  • Sigma-Aldrich. "2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol | 134767-55-8". Sigma-Aldrich Product Catalog.

  • American Elements. "Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications". American Elements Materials Database. 1

  • PubMed Central (PMC). "Cognitive Impairments Accompanying Rodent Mild Traumatic Brain Injury Involve p53-Dependent Neuronal Cell Death and Are Ameliorated by the Tetrahydrobenzothiazole PFT-α". PLoS One. 2

  • ACS Publications. "Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors". Journal of Medicinal Chemistry. 3

Sources

Protocols & Analytical Methods

Method

Advanced Purification Protocols for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Introduction & Physicochemical Profiling 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a highly versatile bicyclic scaffold utilized extensively in the synthesis of neuroactive agents and advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a highly versatile bicyclic scaffold utilized extensively in the synthesis of neuroactive agents and advanced therapeutics. Structurally related to known dopaminergic agents (such as pramipexole), this compound presents unique purification challenges due to the presence of a weakly basic thiazole ring and a polar, hydrogen-bonding hydroxyl group at the C7 position[1].

For drug development professionals, achieving a purity of >98% and resolving the C7 stereocenter is critical to minimizing off-target toxicity and ensuring reproducible pharmacokinetic profiles[2]. This application note details field-proven, scalable purification workflows—ranging from preparative chromatography to chiral resolution—grounded in the physicochemical realities of the molecule.

Table 1: Physicochemical Profile & Target Metrics

ParameterValueReference
Chemical Name 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
CAS Number 134767-55-8
Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol [3]
Physical State Solid
Target Purity (API Grade) ≥ 98.0% (Enantiomerically pure)[1]

Downstream Processing Strategy

The purification of tetrahydrobenzothiazole derivatives requires a multi-stage approach. The basicity of the thiazole nitrogen allows for acid-base manipulation, while the C7 hydroxyl dictates the chromatographic behavior on normal-phase silica[4].

G Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgLayer Organic Phase (Enriched Target) LLE->OrgLayer Phase Separation Flash Flash Column Chromatography (Silica, Hexane:EtOAc -> DCM:MeOH) OrgLayer->Flash Concentration Purified Purified Racemate (>95% Purity) Flash->Purified Fraction Collection Chiral Chiral Resolution (Tartaric Acid Salt) Purified->Chiral Stereoisomer Separation Final Enantiopure Target (>99% ee, >98% Purity) Chiral->Final Crystallization

Fig 1: End-to-end downstream purification workflow for tetrahydrobenzothiazol-7-ol.

Workflow 1: Preparative Silica Gel Chromatography

Causality & Rationale: Bare silica gel contains acidic silanol groups that strongly interact with the C7-hydroxyl group of the target molecule, often causing severe peak tailing if only non-polar solvents (like Hexane/EtOAc) are used. To counteract this, the gradient must transition to a Dichloromethane/Methanol (DCM/MeOH) system. The protic nature of methanol disrupts the silanol-hydroxyl hydrogen bonds, ensuring a sharp, concentrated elution band[4].

Table 2: Optimized Chromatographic Gradient System

Time (CV)% Hexane% EtOAc% MethanolMechanistic Rationale
0 - 380200Elution of non-polar unreacted precursors.
3 - 750500Elution of intermediate lipophilic byproducts.
7 - 100955Elution of the target compound (C7-OH).
10 - 1208020Column flush for highly polar/polymeric impurities.
Step-by-Step Protocol:
  • Sample Preparation: Dissolve the crude extract in a minimum volume of DCM. If the crude is highly viscous or insoluble in small volumes of DCM, dry-load the sample onto Celite 545 (1:2 ratio of crude to Celite) and evaporate the solvent to a free-flowing powder.

  • Column Equilibration: Equilibrate a standard silica gel column (230-400 mesh) with 3 column volumes (CV) of Hexane:EtOAc (80:20).

  • Elution: Apply the sample and execute the gradient outlined in Table 2.

  • Fraction Analysis: Monitor fractions via TLC (Silica gel 60 F254) using EtOAc:MeOH (9:1). The target compound absorbs under short-wave UV (254 nm) due to the conjugated thiazole system and stains readily with Potassium Permanganate ( KMnO4​ ) due to the oxidizable secondary alcohol.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure at 40 °C to yield the purified racemate.

Workflow 2: Recrystallization for High-Purity API Development

Causality & Rationale: While chromatography removes structurally distinct byproducts, closely related regioisomers or trace colored impurities often co-elute. Recrystallization exploits the differential solubility of the target's crystal lattice. Slow thermodynamic cooling is prioritized over rapid kinetic cooling to prevent impurities from becoming trapped within the crystal defects.

Step-by-Step Protocol:
  • Dissolution: Suspend the chromatographically purified solid in absolute ethanol (approx. 5-10 mL per gram of compound).

  • Heating: Heat the suspension to reflux (78 °C) under constant stirring until complete dissolution is achieved. Perform a hot gravity filtration if insoluble particulates remain.

  • Thermodynamic Cooling: Remove the heat source and allow the solution to cool slowly to room temperature over a period of 4 hours. Do not agitate the flask during this phase, as it can induce premature nucleation.

  • Chilling: Transfer the flask to an ice-water bath (0-5 °C) for 2 hours to maximize the precipitation yield.

  • Isolation: Filter the resulting crystals under vacuum, wash with a minimal amount of ice-cold ethanol (1-2 mL/g), and dry in a vacuum oven at 45 °C for 12 hours.

G Target 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Thiazole Thiazole Ring (Weakly Basic) Target->Thiazole Hydroxyl C7 Hydroxyl Group (H-Bond Donor/Acceptor) Target->Hydroxyl Solvent1 DCM / Hexane (Solubilizes lipophilic core) Thiazole->Solvent1 Affinity Solvent2 Methanol / EtOAc (Elutes polar hydroxyl) Hydroxyl->Solvent2 Affinity

Fig 2: Mechanistic rationale for solvent selection based on functional group affinity.

Workflow 3: Enantiomeric Resolution via Diastereomeric Salt Formation

Causality & Rationale: The C7 position of the tetrahydrobenzothiazole ring is a chiral center. For pharmacological applications, isolating the specific (7R) or (7S) enantiomer is mandatory to avoid off-target effects. Diastereomeric salt formation using an optically active acid (e.g., Tartaric acid derivatives) creates two diastereomers with distinct solubility profiles, allowing for separation via fractional crystallization[1],[4].

Step-by-Step Protocol:
  • Salt Formation: Dissolve the racemic 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (1.0 eq) in a solvent mixture of Acetonitrile and Water (9:1 v/v). Add (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq) to the mixture.

  • Crystallization: Heat the mixture to 70 °C to form a homogenous solution. Allow the solution to cool slowly to room temperature. The diastereomeric salt with lower solubility will selectively crystallize out of the solution.

  • Filtration: Isolate the crystals via vacuum filtration. (The mother liquor can be retained to recover the opposite enantiomer).

  • Free-Basing: Suspend the isolated crystals in an aqueous solution of saturated Sodium Bicarbonate ( NaHCO3​ ) to achieve a pH of 8. Extract the aqueous layer three times with Ethyl Acetate.

  • Final Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the enantiomerically enriched free base. Confirm the enantiomeric excess (ee) via chiral HPLC (e.g., using a Chiralpak AD-H column).

References

  • NextSDS. "2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol - Chemical Substance Information". Available at:[Link]

  • ACS Publications. "Synthesis of Impurities of Pramipexole Dihydrochloride". Available at: [Link]

  • Google Patents (EP0186087A1). "Tetrahydro-benzothiazoles, their production and their use as intermediates or drugs".

Sources

Application

Analytical Characterization and Chiral Resolution of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Introduction & Scientific Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Introduction & Scientific Context

The tetrahydrobenzothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry. It forms the structural core of several critical therapeutics, most notably the dopamine agonists pramipexole and dexpramipexole , and has recently been utilized in the design of novel antimicrobial DNA gyrase inhibitors .

Within this chemical space, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) serves as a highly versatile synthetic intermediate . The presence of the hydroxyl group at the C7 position introduces a chiral center, generating (R) and (S) enantiomers. Because the stereochemistry of downstream Active Pharmaceutical Ingredients (APIs) is often dictated by the enantiomeric purity of early-stage intermediates, rigorous analytical characterization—encompassing structural elucidation, chemical purity, and chiral resolution—is paramount.

As a self-validating analytical system, the methodologies described below not only provide step-by-step instructions but also embed system suitability criteria (SSC) to ensure that experimental causality and data integrity are maintained throughout the workflow.

Structural Elucidation: NMR and HRMS Profiling

To establish the foundational identity of the synthesized or procured intermediate, orthogonal spectroscopic techniques must be employed.

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+) conditions, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol exhibits a predictable and highly diagnostic fragmentation pattern . The parent molecular ion [M+H]+ is observed at m/z 170.06.

Mechanistic Insight: The C7 hydroxyl group is situated in a pseudo-benzylic/allylic position relative to the conjugated thiazole ring. Consequently, the most thermodynamically favored fragmentation event is the neutral loss of water (-18 Da), yielding a resonance-stabilized carbocation at m/z 152.05. Subsequent high-energy collisional dissociation (HCD) leads to the cleavage of the saturated cyclohexene ring, generating a core thiazole fragment at m/z 112.02.

MS_Frag M [M+H]+ m/z 170.06 C8H12NOS+ F1 [M+H - H2O]+ m/z 152.05 C8H10NS+ M->F1 -H2O (-18 Da) F2 Ring Cleavage m/z 112.02 C5H6NS+ F1->F2 -C3H4 (-40 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized to confirm the regiochemistry of the hydroxyl group and the integrity of the saturated ring system. The C7 methine proton is the critical diagnostic signal. Due to the rigid geometry of the fused ring system, the multiplicity of the C7 proton (typically a multiplet around 4.6 ppm) confirms its equatorial/axial coupling with the adjacent C6 methylene protons.

Table 1: Expected 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz)

Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)
C2-CH 3​ 2.55Singlet, 3H19.2
C4-H 2​ 2.60 - 2.75Multiplet, 2H24.5
C5-H 2​ 1.75 - 1.90Multiplet, 2H22.1
C6-H 2​ 1.95 - 2.10Multiplet, 2H32.4
C7-H 4.65Multiplet, 1H66.8
C7-OH 5.25Doublet, 1H (Exchangeable)-
Thiazole Core --143.5 (C3a), 164.2 (C2), 151.0 (C7a)

Chromatographic Purity and Chiral Resolution

The analytical workflow requires two distinct chromatographic methods: an achiral reversed-phase method for assessing chemical purity (detecting synthetic byproducts like unreacted ketones or over-oxidized species), and a normal-phase chiral method for determining the Enantiomeric Excess (ee) of the C7 stereocenter.

Mechanistic Insight for Chiral Separation: Tetrahydrobenzothiazoles possess a basic thiazole nitrogen that strongly interacts with residual silanols on silica-based stationary phases, causing severe peak tailing. To mitigate this, a basic modifier—such as Diethylamine (DEA) or Ethanolamine—must be added to the mobile phase. This additive competitively binds to the silanol sites, ensuring sharp, symmetrical peaks and accurate integration of the (R) and (S) enantiomers .

Workflow Start Raw Material (CAS 134767-55-8) NMR 1D & 2D NMR (Structural Confirmation) Start->NMR LCMS UHPLC-HRMS (Mass & Impurity Profiling) Start->LCMS Chiral Chiral HPLC-UV (Enantiomeric Excess) Start->Chiral Release Certificate of Analysis (Batch Release) NMR->Release LCMS->Release Chiral->Release

Figure 2: Analytical workflow for the characterization of tetrahydrobenzothiazole intermediates.

Table 2: Optimized Chromatographic Method Parameters

ParameterAchiral UHPLC-UV (Chemical Purity)Chiral HPLC-UV (Enantiomeric Purity)
Column Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm)Daicel Chiralpak AD-H or IA (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in WaterHexane + 0.1% Diethylamine (DEA)
Mobile Phase B 0.1% Formic Acid in AcetonitrileEthanol + 0.1% Diethylamine (DEA)
Elution Mode Gradient (5% B to 95% B over 10 min)Isocratic (80% A : 20% B)
Flow Rate 0.4 mL/min1.0 mL/min
Detection UV at 254 nm & ESI+ MSUV at 254 nm
Column Temp 40 °C25 °C

Experimental Protocols

Protocol 1: Achiral UHPLC-UV/MS Impurity Profiling

Self-Validation Criterion: The signal-to-noise (S/N) ratio for the 0.05% reporting threshold standard must be ≥ 10.

  • Diluent Preparation: Prepare a solution of 50:50 Water:Acetonitrile (v/v).

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 1.0 mg/mL).

  • System Suitability Preparation: Spike the sample with 1% (w/w) of known structural analogues (e.g., 2-amino-4,5,6,7-tetrahydrobenzothiazole) to verify resolution.

  • Execution: Inject 1.0 µL of the blank, system suitability solution, and sample into the UHPLC system using the parameters outlined in Table 2.

  • Data Analysis: Integrate all peaks 0.05% area. Report chemical purity as Area %. Confirm the identity of the main peak via the extracted ion chromatogram (EIC) for m/z 170.0634 ( ± 5 ppm).

Protocol 2: Chiral HPLC Enantiomeric Resolution

Self-Validation Criterion: The chromatographic resolution ( Rs​ ) between the (R) and (S) enantiomers must be 2.0. The tailing factor for both peaks must be 1.5.

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Hexane with 200 mL of HPLC-grade Ethanol. Add 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas via sonication for 10 minutes.

  • Sample Preparation: Weigh 5.0 mg of the intermediate into a 5 mL volumetric flask. Dissolve completely in 1 mL of Ethanol, then dilute to volume with the mobile phase (Final concentration: 1.0 mg/mL). Note: Ensure complete dissolution before adding hexane to prevent precipitation.

  • Execution: Equilibrate the Chiralpak column with the mobile phase for at least 45 minutes at 1.0 mL/min to ensure the DEA fully passivates the stationary phase. Inject 10 µL of the sample.

  • Data Analysis: The two enantiomers typically elute between 12 and 18 minutes. Calculate the Enantiomeric Excess (ee) using the formula:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

References

  • Title: (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates Source: Molecules (MDPI) URL: [Link]

  • Title: Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate Source: Analytical Chemistry: An Indian Journal (TSI Journals) URL: [Link]

Method

How to perform in vitro assays with 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Application Note: In Vitro Pharmacological Profiling of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (2-MTBT) Executive Summary & Scientific Rationale As a Senior Application Scientist, evaluating novel chemical ent...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (2-MTBT)

Executive Summary & Scientific Rationale

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic screening to understanding the mechanistic "why" behind every protocol step. 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (2-MTBT, CAS: 134767-55-8) belongs to the tetrahydrobenzothiazole class—a privileged scaffold in neuropharmacology.

Historically, tetrahydrobenzothiazoles have been heavily investigated for two distinct but complementary biological activities:

  • Dopaminergic Modulation: They act as high-affinity ligands (often agonists or partial agonists) at D2 and D3 dopamine receptors, making them critical targets for Parkinson's disease and psychostimulant addiction therapies[1].

  • Neuroprotection: Independent of receptor binding, specific derivatives (such as Pifithrin-α) exhibit potent neuroprotective properties by inhibiting p53-dependent apoptotic pathways during oxidative stress or traumatic brain injury[2],[3].

The presence of the 7-hydroxyl group in 2-MTBT introduces unique hydrogen-bonding capabilities and potential radical-scavenging properties. To properly evaluate this compound, we must deploy a dual-assay strategy: a Radioligand Binding Assay to quantify D2/D3 receptor affinity, and an SH-SY5Y Cell Viability Assay to measure neuroprotective efficacy against oxidative stress.

Physicochemical Profiling & Formulation Strategy

Before initiating any cellular assay, the physical properties of the compound dictate the handling strategy. Aqueous precipitation is a primary cause of false negatives in high-throughput screening.

Table 1: Physicochemical Properties & Handling Rationale

PropertyValueExperimental Rationale
Chemical Name 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-olCore scaffold for neuropharmacology.
CAS Number 134767-55-8Essential for accurate vendor sourcing and QA.
Molecular Weight 169.24 g/mol Required for precise serial dilutions and molarity calculations.
Solubility Profile Soluble in DMSOCausality: The compound's lipophilicity dictates that a 10 mM master stock must be prepared in 100% anhydrous DMSO.
Stability Sensitive to oxidationCausality: The 7-hydroxyl moiety can oxidize in aqueous media. Stocks must be aliquoted, purged with argon, and stored at -20°C.

Experimental Workflow

To ensure reproducibility, both the binding and neuroprotection assays are run in parallel from the same master stock.

G A Compound Prep (2-MTBT in DMSO) B D2/D3 Binding Assay ([3H]-Spiperone) A->B Aliquot C Neuroprotection Assay (SH-SY5Y + H2O2) A->C Aliquot D Data Analysis (Ki & IC50 Calc) B->D Scintillation Data C->D Absorbance Data

Fig 1. High-throughput parallel workflow for evaluating 2-MTBT's dual pharmacological profile.

Protocol 1: Dopamine D2/D3 Receptor Radioligand Binding Assay

Scientific Grounding: Radioligand displacement using [3H]-spiperone is the gold standard for determining the inhibition constant (Ki) of compounds at D2-like receptors[4].

Self-Validating System Check: An assay is only as good as its controls. We define Non-Specific Binding (NSB) using 10 µM Haloperidol. The assay is considered valid only if the specific binding window (Total Binding minus NSB) accounts for >70% of the total radioactive signal, yielding a Z'-factor ≥ 0.5.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO cells stably expressing human D2 or D3 receptors. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.

    • Causality: MgCl2 is critical for G-protein coupling, which stabilizes the high-affinity state of the receptor, ensuring physiological relevance.

  • Ligand Preparation: Prepare [3H]-spiperone at a final assay concentration of 0.5 nM.

  • Compound Dilution: Serially dilute 2-MTBT in assay buffer from 10 µM down to 0.1 nM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced membrane degradation.

  • Incubation: Combine 50 µL of [3H]-spiperone, 50 µL of 2-MTBT (or controls), and 100 µL of membrane suspension (approx. 10 µg protein/well) in a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: Tetrahydrobenzothiazoles and highly lipophilic radioligands exhibit non-specific binding to glass and plastic. PEI neutralizes the negative charge of the filter, drastically reducing background noise and improving the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and read on a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells (Oxidative Stress Model)

Scientific Grounding: The SH-SY5Y human neuroblastoma cell line is a validated model for evaluating the neuroprotective efficacy of benzothiazole analogs against oxidative stress[3]. Tetrahydrobenzothiazoles are known to mitigate apoptosis by inhibiting downstream p53 activation[2].

Self-Validating System Check: Include a vehicle control (0.1% DMSO) and a known p53-inhibiting neuroprotectant (e.g., 10 µM Pifithrin-α). The assay is validated if the 500 µM H2O2 insult reduces baseline viability to 40-50% (creating an optimal assay window) and the positive control rescues viability to >80%.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1.5 × 10^4 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media and replace with low-serum media (1% FBS) containing varying concentrations of 2-MTBT (0.1 µM to 50 µM). Incubate for 2 hours.

    • Causality: A 2-hour pre-treatment is mandatory. It allows for intracellular accumulation of the drug and engagement with intracellular targets (like p53) prior to the introduction of the oxidative insult.

  • Oxidative Insult: Add H2O2 to a final concentration of 500 µM. Incubate for 24 hours.

  • MTT Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Causality: Phenol red-free media must be used if media is not aspirated. Phenol red intersects with the 570 nm absorbance wavelength of the formazan product, artificially inflating viability metrics and increasing standard deviation.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

MOA Insult Oxidative Stress (H2O2) p53 p53 Activation Insult->p53 Apoptosis Apoptosis (Bax/Cyto C) p53->Apoptosis Drug 2-MTBT (Tetrahydrobenzothiazole) Drug->p53 Inhibits Survival Neuronal Survival Drug->Survival Promotes

Fig 2. Proposed mechanism of 2-MTBT-mediated neuroprotection via p53 pathway inhibition.

Data Synthesis & Expected Outcomes

By consolidating the data from both protocols, researchers can map the pharmacological profile of 2-MTBT. The table below outlines the expected data structure for a successful run.

Table 2: Expected Pharmacological Profile Summary

Assay ParameterExpected Range / Control MetricInterpretation
D2 Receptor Affinity (Ki) 10 nM - 500 nMIndicates moderate to high affinity, typical of tetrahydrobenzothiazoles.
D3 Receptor Affinity (Ki) 1 nM - 50 nMUsually exhibits D3 > D2 selectivity.
SH-SY5Y Baseline Viability (H2O2 alone) 45% ± 5%Validates the severity of the oxidative insult.
2-MTBT Neuroprotection (EC50) 1 µM - 15 µMConcentration required to rescue 50% of the cell population from apoptosis.
Assay Z'-Factor > 0.65Confirms assay robustness and suitability for High-Throughput Screening (HTS).

References

1.[2] Title: Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

2.[3] Title: Cognitive Impairments Accompanying Rodent Mild Traumatic Brain Injury Involve p53-Dependent Neuronal Cell Death and Are Ameliorated by the Tetrahydrobenzothiazole PFT-α Source: PubMed Central (PMC) - NIH URL:[Link]

3.[1] Title: Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis Source: Rowan Digital Works / Journal of Medicinal Chemistry URL:[Link]

4.[4] Title: Proerectile Effects of Dopamine D2-Like Agonists Are Mediated by the D3 Receptor in Rats and Mice Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Application

Application Note: Evaluating 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Derivatives in Cancer Cell Lines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold utilization, mechanistic validation, and standardized in vitro protocols for oncology drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold utilization, mechanistic validation, and standardized in vitro protocols for oncology drug discovery.

Pharmacological Significance of the Scaffold

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) serves as a highly versatile bicyclic pharmacophore in the rational design of targeted anticancer therapeutics. While the core molecule itself acts as a foundational building block, its functionalized derivatives (particularly methyl- and hydroxyl-substituted benzothiazoles) have demonstrated profound cytotoxic efficacy against aggressive malignancies, including Triple-Negative Breast Cancer (TNBC), colon carcinoma, and glioblastoma[1][2].

The structural causality behind its efficacy lies in its dual-ring system:

  • The Thiazole Core: The planar, heteroaromatic nature of the thiazole ring mimics the adenine moiety of ATP. This allows competitive intercalation into the hydrophobic ATP-binding pockets of overactive receptor tyrosine kinases (RTKs)[3].

  • The Saturated Cyclohexanol Ring (7-OH & 2-Methyl): The hydroxyl group at the C7 position acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the kinase hinge region. Simultaneously, the C2-methyl group enhances lipophilicity, improving cellular membrane permeability and ensuring optimal steric fit within target binding sites[2][4].

Mechanistic Pathways in Oncology

Benzothiazole and tetrahydrobenzothiazole derivatives exert their anticancer effects by dismantling tumor survival networks and triggering programmed cell death[1]. The primary mechanisms of action include:

  • EGFR Inhibition: Derivatives bind to the Epidermal Growth Factor Receptor (EGFR), preventing its autophosphorylation. This is particularly effective in breast (MCF-7) and lung (A549) cancer models where EGFR is aberrantly amplified[3][4].

  • PI3K/AKT Axis Suppression: By inhibiting upstream RTKs or directly targeting PI3K, these compounds halt the phosphorylation of AKT. The inactivation of AKT lifts the suppression on pro-apoptotic proteins, driving the cell toward apoptosis[5].

  • Oxidative Stress & Mitochondrial Disruption: Treatment induces a collapse of the mitochondrial membrane potential, leading to the lethal accumulation of Reactive Oxygen Species (ROS) and the subsequent cleavage of Caspase-3 and Caspase-9[1][3].

Pathway Compound Tetrahydrobenzothiazole Scaffold EGFR EGFR Kinase Domain Compound->EGFR Competitive Inhibition ROS ROS Accumulation Compound->ROS Mitochondrial Disruption PI3K PI3K Pathway EGFR->PI3K Downregulates AKT AKT Phosphorylation PI3K->AKT Prevents Activation Caspase Caspase-3/9 Activation AKT->Caspase Releases Suppression ROS->Caspase Intrinsic Pathway Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Signaling pathway modulation by tetrahydrobenzothiazole derivatives in cancer cells.

Quantitative Efficacy Profiles

The following table synthesizes the half-maximal inhibitory concentrations ( IC50​ ) of various structurally related methyl/hydroxy-benzothiazole derivatives across established human cancer cell lines.

Compound Class / DerivativePrimary TargetCell Line (Origin) IC50​ ValueReference
Benzothiazole-carboxamide (6j, 4-OH) EGFRMCF-7 (Breast)6.56 µM[2]
Benzothiazole-carboxamide (6j, 4-OH) EGFRHCT-116 (Colon)7.83 µM[2]
Benzothiazole-triazole hybrid (8a) EGFRT47-D (Breast)13.0 µM[4]
PB11 (Benzothiazole derivative) PI3K / AKTU87 (Glioblastoma)< 0.05 µM[5]
4-hydroxy-2-methylbenzothiazole ROS / ApoptosisMDA-MB-231 (TNBC)~50 µg/mL[1]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating novel 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol derivatives, the following self-validating workflow must be employed.

Workflow Prep Compound Prep (<0.1% DMSO) Culture Cell Culture (e.g., MDA-MB-231) Prep->Culture Viability MTT Assay (IC50 Determination) Culture->Viability 24-72h Apoptosis Flow Cytometry (Annexin V/PI) Viability->Apoptosis Select IC50 Mechanistic Western Blot (EGFR/PI3K/AKT) Apoptosis->Mechanistic Pathway Validate

Self-validating experimental workflow for evaluating benzothiazole anticancer agents.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Purpose: To determine the IC50​ of the synthesized derivative by measuring mitochondrial metabolic activity[4]. Causality & Validation: Seeding density must be strictly controlled so that vehicle-treated cells do not exceed 80% confluence by the assay's end. Overgrowth triggers contact inhibition, artificially lowering the metabolic readout and skewing the IC50​ calculation.

  • Compound Preparation: Dissolve the derivative in cell-culture grade DMSO to create a 10 mM stock. Critical: The final DMSO concentration in the culture media must not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity[2].

  • Cell Seeding: Seed MDA-MB-231 or MCF-7 cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a logarithmic concentration gradient of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Self-Validation Checkpoint: Include a positive control (e.g., Doxorubicin or Erlotinib) and a vehicle control (0.1% DMSO).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, discard media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Protocol B: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Purpose: To confirm that the loss of viability observed in Protocol A is driven by programmed cell death rather than acute necrosis[3]. Causality & Validation: Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the membrane is compromised (late apoptosis/necrosis). This dual-staining provides temporal resolution of the cell death mechanism.

  • Treatment: Seed cells in 6-well plates and treat with the compound at 21​IC50​ , IC50​ , and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the floating (dead) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface markers.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Self-Validation Checkpoint: A rightward shift in the Annexin V+/PI- quadrant confirms the compound successfully triggers the intrinsic apoptotic cascade[1].

Protocol C: Mechanistic Validation (Western Blotting)

Purpose: To validate the molecular target (e.g., EGFR, PI3K, AKT) responsible for the apoptotic phenotype[5]. Causality & Validation: Cells must be serum-starved prior to treatment. FBS contains exogenous growth factors that hyperactivate RTKs, creating high background noise that masks the compound's inhibitory effect.

  • Preparation: Serum-starve cells (0.5% FBS) for 12 hours. Treat with the compound for 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states like p-AKT and p-EGFR).

  • Electrophoresis & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total EGFR, p-EGFR, total AKT, p-AKT, Cleaved Caspase-3, and GAPDH (loading control).

  • Data Interpretation: Self-Validation Checkpoint: Calculate the ratio of p-EGFR to total EGFR. A reduction in the phosphorylated form with stable total protein levels confirms specific kinase inhibition, proving the compound's mechanism of action[3].

References

  • 2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol Properties and Safety Information. Sigma-Aldrich.

  • Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. Asian Pacific Journal of Cancer Prevention. 1

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC / NIH. 5

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. 4

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed / NIH. 3

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking. Journal of Applied Pharmaceutical Science. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Welcome to the Application Scientist Support Portal. 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a highly valued bicyclic heteroaryl scaffold[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a highly valued bicyclic heteroaryl scaffold[1]. It serves as a critical structural intermediate in the development of various therapeutics, most notably in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors utilized as advanced antiplatelet agents[2]. While the three-step synthesis—comprising alpha-bromination, Hantzsch thiazole condensation, and ketone reduction—is straightforward at the bench scale, transitioning to a multi-kilogram pilot scale introduces significant challenges related to thermodynamics, multiphasic mixing, and reagent safety.

This guide provides causality-driven troubleshooting, validated methodologies, and quantitative scale-up parameters to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guides & FAQs

Phase 1: Precursor Synthesis (Alpha-Bromination of 1,3-Cyclohexanedione)

Q: How do I prevent over-bromination and manage the severe exotherm when scaling up the synthesis of 2-bromo-1,3-cyclohexanedione? A: The electrophilic bromination of 1,3-cyclohexanedione is a highly exothermic process. On a small scale, ambient heat dissipation through the glassware is often sufficient. However, on a >1 kg scale, the reduced surface-area-to-volume ratio of the reactor leads to localized thermal hot spots. These hot spots increase the kinetic rate of secondary bromination, leading to unwanted di-brominated impurities.

  • Causality & Solution: To suppress over-bromination, the reaction must be strictly maintained between 0°C and 5°C. You must transition from a batch addition to a controlled, dropwise addition of Br₂ diluted in dichloromethane (DCM).

  • Self-Validating System: Utilize the intrinsic colorimetric property of bromine. Adjust the addition rate so that the red/brown color of Br₂ dissipates entirely before the next drop is added. This visual feedback loop validates that the halogen is being consumed instantly, preventing reagent accumulation and thermal runaway.

Phase 2: Core Assembly (The Hantzsch Thiazole Condensation)

Q: Why does my yield drop and the reaction stall when scaling up the condensation with thioacetamide? A: The Hantzsch thiazole synthesis is a multi-step cascade. Mechanistically, the sulfur atom of thioacetamide acts as a nucleophile, attacking the alpha-carbon of the haloketone via an 3[3]. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon to form a hydroxythiazoline intermediate, which then undergoes dehydration to form the aromatic thiazole ring[3][4]. On scale, the initial SN2 step generates hydrobromic acid (HBr). If the solvent volume is insufficient, the intermediate 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one hydrobromide salt precipitates prematurely as a thick, unstirrable mass, trapping unreacted starting materials inside the solid matrix.

  • Causality & Solution: Switch from magnetic stirring to overhead mechanical stirring with a high-torque anchor impeller to maintain homogeneity in the heavy slurry. Additionally, operating at reflux in ethanol ensures that the kinetic energy is sufficient to drive the final dehydration step, while keeping the intermediates partially solvated[4].

  • Self-Validating System: The reaction mixture will transition from a heterogeneous suspension to a transient clear solution (as the SN2 adduct forms and dissolves), followed by the heavy precipitation of the final thiazole hydrobromide salt. This distinct phase change physically validates the completion of the cyclization.

Phase 3: Final Step (Ketone Reduction and Workup)

Q: What is the safest way to manage the sodium borohydride (NaBH₄) reduction of the 7-ketone to the 7-ol on a pilot scale, and how do I resolve the resulting workup emulsions? A: The reduction of the ketone utilizing NaBH₄ in methanol evolves significant volumes of hydrogen gas. On scale, dumping the reagent causes a massive, uncontrollable gas evolution and exotherm. Furthermore, the final product, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, is amphiphilic. During aqueous workup, residual borate salts interact with the product to form stable, unbreakable emulsions at the organic/aqueous interface.

  • Causality & Solution: Add NaBH₄ in small, distinct portions under a continuous nitrogen sweep to safely dilute and vent the hydrogen gas. To prevent emulsions, quench the reaction with a sacrificial ketone (like acetone) to consume unreacted NaBH₄, followed by the addition of a saturated Rochelle salt (potassium sodium tartrate) solution. Rochelle salt acts as a powerful chelating agent, breaking up the boron complexes and allowing for a crisp phase separation.

  • Self-Validating System: Monitor the reaction via a gas bubbler attached to the exhaust line. The complete cessation of hydrogen gas bubbling serves as a reliable, real-time indicator that the active reduction phase has concluded.

Part 2: Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10 g bench scale to a 1 kg pilot scale to maintain safety and yield.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality for Change
Br₂ Addition Time 10 minutes3–4 hoursPrevents thermal runaway and di-bromination.
Stirring Mechanism Magnetic Stir BarOverhead Anchor ImpellerEssential for moving the dense Hantzsch precipitate.
Hantzsch Solvent Vol. 5 Volumes (50 mL)10 Volumes (10 L)Prevents premature precipitation of intermediates.
Reduction Quench 1M HClAcetone + Rochelle SaltAvoids violent H₂ evolution; prevents borate emulsions.
Overall Yield 85%78%Minor losses due to reactor wall retention and filtration.

Part 3: Validated Step-by-Step Methodology

Step 1: Synthesis of 2-Bromo-1,3-cyclohexanedione
  • Charge a jacketed reactor with 1,3-cyclohexanedione (1.0 eq) and DCM (10 vol). Cool the internal temperature to 0°C.

  • Add Br₂ (1.05 eq) dropwise via an addition funnel over 3 to 4 hours, strictly maintaining the internal temperature below 5°C.

  • Validate progress by ensuring the reaction mixture remains pale yellow (indicating no Br₂ is pooling).

  • Wash the organic layer with 5% aqueous NaHSO₃ to quench any residual bromine, then concentrate the organic layer in vacuo.

Step 2: Hantzsch Assembly of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
  • Dissolve the crude 2-bromo-1,3-cyclohexanedione in absolute ethanol (10 vol).

  • Add thioacetamide (1.1 eq) in a single portion.

  • Heat the reactor to reflux (78°C) under vigorous overhead mechanical stirring for 4 hours.

  • Cool the mixture to 0°C. Validate cyclization by observing the heavy precipitation of the hydrobromide salt.

  • Collect the solid via vacuum filtration and wash with cold ethanol.

Step 3: Reduction to 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
  • Suspend the ketone intermediate (1.0 eq) in methanol (8 vol) and cool to 0°C.

  • Add NaBH₄ (1.5 eq) in 10 equal portions over 2 hours under a constant nitrogen sweep.

  • Stir for an additional 1 hour. Validate completion when gas evolution in the bubbler ceases.

  • Quench the reaction with acetone (2 vol), followed by 20% aqueous Rochelle salt solution (5 vol). Stir for 30 minutes.

  • Extract with ethyl acetate, separate the crisp biphasic layers, dry the organic phase over Na₂SO₄, and concentrate to yield the final racemic 7-ol product.

Part 4: Reaction Workflow Diagram

G Start 1,3-Cyclohexanedione Bromination Step 1: Bromination (Br2, DCM, 0-5°C) Start->Bromination Intermediate1 2-Bromo-1,3-cyclohexanedione Bromination->Intermediate1 Hantzsch Step 2: Hantzsch Condensation (Thioacetamide, EtOH, Reflux) Intermediate1->Hantzsch Intermediate2 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-one Hantzsch->Intermediate2 Reduction Step 3: Ketone Reduction (NaBH4, MeOH, 0-10°C) Intermediate2->Reduction Product 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Reduction->Product

Workflow for the scale-up synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.

References

  • Sigma-Aldrich. "2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol (CAS 134767-55-8)". sigmaaldrich.com. 1

  • Google Patents. "WO2018013774A1 - Bicyclic heteroaryl substituted compounds". google.com. 2

  • BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives". benchchem.com. 3

  • Royal Society of Chemistry (RSC). "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies". rsc.org. 4

Sources

Optimization

Troubleshooting crystallization of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Welcome to the Technical Support Center for process chemistry and solid-state development. This guide provides authoritative, mechanistic troubleshooting strategies for the crystallization and isolation of 2-Methyl-4,5,6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and solid-state development. This guide provides authoritative, mechanistic troubleshooting strategies for the crystallization and isolation of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8).

Due to its specific structural features—a weakly basic thiazole nitrogen, a hydrogen-bonding hydroxyl group at the chiral C7 position, and a lipophilic cyclohexene-fused backbone—this molecule is highly susceptible to liquid-liquid phase separation (LLPS) and complex polymorphic behavior[1][2].

Part 1: Overcoming Liquid-Liquid Phase Separation ("Oiling Out")

Causality & Mechanism

"Oiling out" occurs when a crystallization system is driven to a point in the phase diagram where a liquid-liquid phase split is thermodynamically favored over solid-liquid nucleation[3]. For low-melting heterocycles like 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, rapid generation of supersaturation (via fast cooling or aggressive anti-solvent addition) pushes the solute concentration above the binodal curve before primary nucleation can overcome its activation energy barrier[1]. The result is a solute-rich oil phase that traps impurities, coats reactor walls (encrustation), and eventually solidifies into an amorphous or highly agglomerated mass[2][4].

G A Supersaturated Solution 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol B Rapid Cooling / Fast Antisolvent A->B Uncontrolled C Controlled Cooling / Slow Antisolvent A->C PAT Monitored D Liquid-Liquid Phase Separation (Oiling Out) B->D E Metastable Zone (Nucleation) C->E F Impure/Agglomerated Product D->F Spontaneous Solidification H Seed Addition (Self-Validation) E->H G High-Purity Crystalline Product H->G Controlled Growth

Logic tree for avoiding liquid-liquid phase separation during crystallization.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

To bypass the oiling-out boundary, the process must be strictly controlled within the metastable zone width (MSZW) using a self-validating seeding strategy[1].

  • Dissolution: Suspend the crude 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol in ethyl acetate (5 volumes) and heat to 60°C until complete dissolution is achieved.

  • Clarification: Perform a hot filtration (polish filtration) to remove insoluble particulates that could act as uncontrolled primary nucleation sites.

  • Supersaturation Generation: Cool the solution slowly (0.5°C/min) to 45°C.

    • Self-Validation Check: The solution must remain completely clear. If turbidity (oiling) is observed visually or via in-situ Process Analytical Technology (PAT) like Focused Beam Reflectance Measurement (FBRM), the system has breached the binodal curve. Reheat to 60°C and add 0.5 volumes of ethyl acetate to adjust the concentration[1][3].

  • Seeding: Introduce 1-2 wt% of highly pure, milled crystalline seeds of the target polymorph. Hold the temperature at 45°C for 60 minutes to allow the seed bed to establish and initiate secondary nucleation[3].

  • Anti-Solvent Addition: Dose heptane (10 volumes) linearly over 4 hours. The slow addition rate ensures the supersaturation remains within the MSZW, driving crystal growth rather than phase separation[2].

  • Isolation: Cool to 5°C at 0.2°C/min, hold for 2 hours, filter, and wash the cake with cold heptane.

Quantitative Data: Solvent Screening Profiles

Selecting the correct solvent system is critical to widening the MSZW and preventing LLPS.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Oiling Out PropensityRecommended Application
Ethyl Acetate / Heptane < 5> 150ModeratePrimary anti-solvent crystallization
Isopropanol (IPA) 25> 200LowDiastereomeric salt resolution
Toluene < 245HighNot recommended (severe encrustation)
Acetone / Water (9:1) 15> 250LowPolymorph maturation (slurry bridge)

Part 2: Chiral Resolution via Diastereomeric Salt Crystallization

Causality & Mechanism

Because the C7 position of the tetrahydrobenzothiazole ring is chiral, researchers often need to isolate a specific enantiomer (e.g., the 7S-enantiomer) for downstream pharmacological applications. Since the thiazole nitrogen is weakly basic, classical chiral resolution is achieved by forming a diastereomeric salt with a strong chiral acid, such as (1S)-(+)-10-Camphorsulfonic acid (CSA) or L-(+)-Tartaric acid. The inherent difference in lattice energy and solubility between the resulting (7R)-salt and (7S)-salt allows for selective fractional crystallization.

G R Racemic Mixture (7R/7S-ol) S Add Chiral Resolving Agent (e.g., (+)-CSA in IPA) R->S T Diastereomeric Salt Mixture S->T U Fractional Crystallization T->U V Solid Phase (7S)-Salt (Crystalline) U->V Slow Cooling W Mother Liquor (7R)-Salt (Soluble) U->W X Alkaline Hydrolysis (Free-basing) V->X Y Enantiopure (7S)-ol X->Y

Workflow for the chiral resolution of racemic tetrahydrobenzothiazol-7-ol.

Step-by-Step Protocol: Fractional Crystallization
  • Salt Formation: Dissolve racemic 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (1.0 eq) in isopropanol (IPA, 10 volumes) at 70°C. Add a solution of (1S)-(+)-10-CSA (1.0 eq) in IPA (5 volumes) dropwise.

  • Equilibration: Reflux the mixture for 1 hour to ensure complete salt formation.

  • Fractional Crystallization: Cool the reactor to 20°C at a strict rate of 0.1°C/min. The slow cooling rate is critical to prevent the co-precipitation of the more soluble diastereomer.

  • Isolation & Validation: Filter the resulting crystals and wash with minimal cold IPA.

    • Self-Validation Check: Before proceeding to free-basing, analyze a small aliquot of the isolated salt via chiral HPLC. If the enantiomeric excess (ee) is < 95%, perform a second recrystallization from hot IPA to upgrade the optical purity.

  • Free-Basing: Suspend the validated salt in water (10 volumes) and adjust the pH to 9.0 using 1M NaOH. Extract with dichloromethane (3 x 5 volumes), dry over Na2SO4, and concentrate to yield the enantiopure free base.

Part 3: Frequently Asked Questions (FAQs)

Q1: My product crystallizes, but the filtration time is excessively long. How can I fix this? Answer: Prolonged filtration is typically caused by crystal agglomeration or the formation of fine, needle-like polymorphs[5]. This often stems from secondary nucleation bursts during the final cooling phase. To resolve this, implement a temperature cycling (Ostwald ripening) step: heat the slurry back up by 10°C, hold for 1 hour, and cool back down. This selectively dissolves the fines and promotes the growth of larger, more filterable crystals[6].

Q2: How do I ensure I am isolating the thermodynamically stable polymorph? Answer: Polymorphism is highly prevalent in heterocyclic organic molecules[7]. To guarantee the stable form, conduct a prolonged slurry maturation (often called a "slurry bridge") in a solvent where the compound is sparingly soluble (e.g., acetone/water mix) at an elevated temperature (e.g., 50°C) for 24-48 hours. The metastable forms will dissolve and recrystallize into the lowest-energy thermodynamic form[7][8]. Monitor the transition via off-line X-Ray Powder Diffraction (XRPD) or in-situ Raman spectroscopy[1].

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Welcome to the Technical Support Center. As application scientists and drug development professionals, ensuring the integrity of your chemical inventory is paramount to reproducible research.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, ensuring the integrity of your chemical inventory is paramount to reproducible research. This guide provides an in-depth mechanistic analysis and troubleshooting framework for preventing the degradation of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) [1] during storage and handling.

Structural Vulnerability & Degradation Causality

To effectively store a compound, one must first understand why it degrades. 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol features a saturated cyclohexene-equivalent ring fused to an aromatic thiazole core.

The critical vulnerability lies at the C7 position . The hydroxyl group at C7 is situated immediately adjacent to the C7a bridgehead carbon of the aromatic thiazole ring. This creates a pseudo-benzylic/allylic positioning that highly activates the C7-OH bond. Because of this thermodynamic activation, the compound is highly susceptible to two primary degradation pathways:

  • Acid-Catalyzed Dehydration: Trace acids (even from atmospheric CO₂) and moisture catalyze the elimination of water, forming a double bond between C6 and C7. This creates 2-methyl-4,5-dihydro-1,3-benzothiazole, a highly stable conjugated diene system.

  • Oxidative Dehydrogenation: Exposure to atmospheric oxygen and UV light initiates radical-mediated oxidation of the secondary alcohol, converting it into a conjugated ketone (2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one).

Degradation API 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol (Intact API, m/z 170.06) Moisture Trace Acid / Moisture (Catalyst) API->Moisture O2Light Oxygen / UV Light (Radical Initiator) API->O2Light Dehydration 2-Methyl-4,5-dihydro- 1,3-benzothiazole (Dehydrated, m/z 152.05) Oxidation 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-one (Oxidized, m/z 168.05) Moisture->Dehydration Elimination of H2O (Heat Accelerated) O2Light->Oxidation Dehydrogenation (Alcohol to Ketone)

Mechanistic pathways of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol degradation.

Troubleshooting Guide (FAQ)

Q1: My solid batch has changed from white to a yellowish hue. What happened? A: This color shift is the hallmark of oxidative degradation. Due to the pseudo-benzylic nature of the C7 position, the secondary alcohol is easily oxidized to a ketone. This resulting conjugated ketone absorbs light in the visible spectrum, imparting a yellow/brown hue to the powder. If this occurs, the batch must be repurposed or purified via column chromatography before use in sensitive assays.

Q2: During LC-MS QC, I see a prominent peak at m/z 152.05. Is my batch degraded? A: Not necessarily. The intact molecule has an exact mass of 169.06 Da, yielding an [M+H]⁺ of 170.06. However, mass spectrometry databases confirm that the [M+H-H₂O]⁺ adduct at m/z 152.05 is a highly favored predicted fragment due to the facile loss of water [2]. Self-Validation Check: Look at your chromatogram. If the m/z 152.05 peak co-elutes exactly with the m/z 170.06 peak, it is merely an in-source fragmentation artifact. If it elutes at a different retention time (typically later, as the dehydrated product is more hydrophobic), your batch has undergone genuine dehydration during storage.

Q3: How does moisture affect stability if the benzothiazole ring is hydrolytically stable? A: While the benzothiazole ring itself resists hydrolysis, moisture acts as a solvent micro-environment for trace acidic impurities. This localized acidic layer protonates the C7 hydroxyl group, lowering the activation energy required for E1/E2 elimination and accelerating the formation of the dehydrated degradant.

Self-Validating Storage & Handling Protocol

To guarantee the integrity of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, follow this self-validating workflow. Each step contains a built-in check to ensure the protocol is functioning as intended.

  • Step 1: Visual QC & Thermal Equilibration

    • Action: Transfer the sealed vial from cold storage (-20°C or 4°C) to a desiccator at room temperature for 30 minutes before opening.

    • Validation Check: The exterior of the vial must be completely dry to the touch before opening. If condensation is present on the glass, the internal powder will act as a hygroscopic sink, ruining the batch.

  • Step 2: Inert Aliquoting

    • Action: Perform all weighing and aliquoting inside a glove box or under a steady, positive-pressure stream of dry Argon. Transfer single-use quantities into amber glass vials to block UV-induced radical oxidation.

    • Validation Check: Argon is chosen over Nitrogen because it is denser than air. You can validate the Argon blanket by ensuring the gas flow gently displaces the ambient air in the vial without blowing the fine powder out.

  • Step 3: Headspace Purging & Sealing

    • Action: Purge the headspace of each amber vial with Argon for 5 seconds. Immediately seal tightly with a PTFE-lined cap and wrap the seam with Parafilm.

  • Step 4: Long-Term Storage

    • Action: Store the aliquots at -20°C in a secondary container filled with indicating silica gel.

    • Validation Check: The silica gel must remain blue (or orange, depending on the indicator type). A color change to pink/green validates that the secondary container's seal has failed and moisture has breached the environment.

Quantitative Stability Data

The following table summarizes the expected stability of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol under various storage conditions, allowing you to select the appropriate environment based on your project timeline [1].

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
Room Temp (25°C) Ambient AirAmbient UV< 3 MonthsRapid Oxidation, Dehydration
Room Temp (25°C) Argon PurgedDark (Amber Vial)6 - 12 MonthsTrace Dehydration
4°C (Refrigerator) Argon PurgedDark (Amber Vial)1 - 2 YearsMinimal
-20°C (Freezer) Argon PurgedDark (Amber Vial)> 2 YearsNone observed

References

  • PubChemLite (Université du Luxembourg). (n.d.). 134767-55-8 (C8H11NOS) - Mass Spectrometry and Predicted Adducts. Retrieved March 21, 2026, from [Link]

Optimization

Technical Support Center: Refining Purification Protocols for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8). As a critical synthon in the development of pramipexole analogs and specialized dyes, its purification is frequently bottlenecked by co-eluting neutral impurities, the thermal instability of the 7-hydroxyl group, and severe scalability limitations during chromatography.

This living document provides field-proven workflows, causality-driven methodologies, and troubleshooting FAQs to ensure high-yield, high-purity recovery.

Core Purification Workflow

The most robust method for isolating tetrahydrobenzothiazole derivatives relies on exploiting the basicity of the thiazole nitrogen before resorting to high-resolution chromatography.

PurificationWorkflow Start Crude Reaction Mixture (2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol) AcidExt Acidic Extraction (pH 2) (1M HCl / EtOAc) Start->AcidExt Remove neutral impurities Aqueous Aqueous Layer (Protonated Thiazole) AcidExt->Aqueous Phase separation BaseExt Basification (pH 8-9) (NaHCO3 or NaOH) Aqueous->BaseExt Neutralize free base OrgExt Organic Extraction (DCM or EtOAc) BaseExt->OrgExt Extract product Decision Purity Check (HPLC/TLC) OrgExt->Decision Chroma Silica Gel Chromatography (DCM:MeOH 20:1) Decision->Chroma <95% Purity (Lab Scale) Cryst Recrystallization (EtOH/HCl Salt Formation) Decision->Cryst >95% Purity (Scale-up) Pure Purified Target Compound (>98% Purity) Chroma->Pure Cryst->Pure

Fig 1: Acid-base extraction and purification workflow for tetrahydrobenzothiazole derivatives.

Step-by-Step Methodology: Acid-Base Partitioning & Polishing

Step 1: Acidic Extraction

  • Mechanism: The thiazole nitrogen of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol acts as a weak base (pKa ~4.5–6.7 for related tetrahydrobenzothiazoles)[1]. By lowering the pH below its pKa, the nitrogen protonates, forming a water-soluble salt[2].

  • Action: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Extract with 1M HCl until the aqueous phase reaches a stable pH of 2.

  • Self-Validation: Spot the post-extraction organic layer on a TLC plate (DCM:MeOH 9:1). The UV-active product spot should be completely absent, confirming quantitative transfer to the aqueous phase.

Step 2: Free Base Recovery

  • Mechanism: Neutralizing the aqueous layer deprotonates the thiazolium ion, drastically reducing its aqueous solubility and forcing the compound to precipitate or partition into a fresh organic phase[2].

  • Action: Cool the aqueous layer to 0–5°C. Slowly add saturated NaHCO₃ or 1M NaOH until the pH stabilizes at 8.5–9.0. Extract the free base with Dichloromethane (DCM) or fresh EtOAc.

  • Self-Validation: The aqueous layer should appear completely clear after extraction. A final pH check of the aqueous waste ensures no localized acidic pockets remain.

Step 3: Chromatographic Polishing (Lab-Scale)

  • Mechanism: Silica gel chromatography resolves structurally similar impurities (e.g., unreacted cyclohexanones) based on polarity.

  • Action: Load the concentrated organic layer onto a silica gel column. Elute using a gradient of DCM to DCM:MeOH (20:1) as established in standard tetrahydrobenzothiazole patents ()[3].

  • Self-Validation: The target compound elutes as a distinct band. If impurities co-elute, the methanol gradient was increased too rapidly; flush with pure DCM and restart the gradient.

Quantitative Data: Physicochemical Parameters

ParameterValue / DescriptionCausality in Purification Workflow
pKa (Thiazole Nitrogen) ~4.5 - 6.7[1]Dictates the pH thresholds for extraction. Requires pH < 3 for full protonation and pH > 8 for free base recovery.
7-Hydroxyl Stability Thermally sensitiveProne to acid-catalyzed dehydration or oxidation. Mandates solvent concentration at <40°C in a neutralized state.
Optimal Eluent (Silica) DCM:MeOH (20:1)[3]Provides high-resolution separation from non-polar synthetic precursors (e.g., halogenated intermediates).
Crystallization Solvent EtOH / H₂O or EtOH/HCl[3]Enables scalable purification by bypassing laborious and low-yield column chromatography[4].

Troubleshooting Guide & FAQs

Q: Why am I losing product during the acidic aqueous extraction? A: 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is a relatively weak base compared to aliphatic amines[2]. If the aqueous phase pH is >3, the thiazole nitrogen exists in an equilibrium that favors the unprotonated free base, which remains highly soluble in the organic layer. Fix: Ensure the pH is strictly adjusted to 2 using 1M HCl to force quantitative recovery into the aqueous phase.

Q: My compound degrades and turns brown during concentration on the rotary evaporator. What is causing this? A: The secondary alcohol at the 7-position is highly susceptible to acid-catalyzed elimination (forming a conjugated diene system) or oxidation at elevated temperatures. Fix: Always ensure the solution is completely neutralized (pH 7-8) before solvent removal. Maintain the rotary evaporator water bath strictly below 40°C and backfill the system with Argon or Nitrogen if oxidation is suspected.

Q: How can I scale up purification without using laborious column chromatography? A: As highlighted in industrial scale-up patents for related tetrahydrobenzothiazoles (), column chromatography is not feasible at a commercial scale due to low yields (~50%) and massive solvent consumption[4]. Fix: Convert the free base to a dihydrochloride salt. Dissolve the crude base in acetone or ethanol and treat it with isopropanolic or ethanolic HCl[3]. The resulting salt readily crystallizes out of solution with >98% purity and can be filtered directly.

Q: How do I resolve the stereoisomers of the 7-ol position? A: The C7 chiral center can be resolved by forming diastereomeric salts. Fix: React the racemic mixture with an optically active auxiliary acid, such as L-(+)-tartaric acid or O,O-dibenzoyl-tartaric acid, followed by fractional crystallization[3]. Alternatively, preparative chiral HPLC (e.g., using a Chiralpak AD-H column) can be utilized for smaller, high-value batches.

References

  • WO 2006/003677 A1 - Process for the preparation of pramipexole and its pharmaceutically acceptable salts. Google Patents. [4]

  • US4886812A - Tetrahydro-benzthiazoles, the preparation thereof and their use as intermediate products or as pharmaceuticals. Google Patents. [3]

  • Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. Thieme Connect. [2]

  • Pramipexole Impurity A (CAS 106092-09-5). DC Chemicals. [1]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection Guide: SAR and Performance of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol in Hit-to-Lead Optimization

As drug discovery programs increasingly prioritize three-dimensional molecular architectures to improve clinical success rates, the selection of the right foundational scaffold is critical. This guide provides an objecti...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize three-dimensional molecular architectures to improve clinical success rates, the selection of the right foundational scaffold is critical. This guide provides an objective, data-driven comparison of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol against legacy alternatives. By analyzing its structure-activity relationships (SAR) and physicochemical profile, we demonstrate why this specific building block is uniquely positioned for developing targeted therapeutics, such as DNA gyrase inhibitors, while avoiding the pitfalls of flat aromatic rings and promiscuous functional groups.

Structural Causality & Physicochemical Profiling

The pharmaceutical industry's shift away from flat, two-dimensional chemical space is driven by the correlation between carbon bond saturation and clinical viability. As established in the seminal work [1], increasing the fraction of sp3 hybridized carbons (Fsp3) significantly enhances aqueous solubility and reduces off-target promiscuity.

The 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol scaffold exemplifies this principle through three distinct structural features:

  • High Fsp3 Fraction (The Tetrahydro Ring): Unlike fully aromatic benzothiazoles, the saturated 4,5,6,7-tetrahydro ring forces the molecule into a puckered 3D conformation. This disrupts planar stacking, drastically improving aqueous solubility and preventing non-specific intercalation with off-target proteins or DNA.

  • The C7-Hydroxyl Vector: The addition of the 7-OH group introduces a chiral center and a highly directional hydrogen-bond donor/acceptor. In structure-based drug design—such as targeting the ATP-binding site of bacterial DNA gyrase—this vector is critical for anchoring the molecule to polar residues deep within the binding pocket[2]. Furthermore, it serves as a versatile synthetic handle for esterification or etherification during lead optimization.

  • The C2-Methyl Anchor: Legacy tetrahydrobenzothiazoles often utilize a 2-amino group (e.g., the dopamine agonist pramipexole). While useful for CNS targets, the highly polar 2-amino group introduces severe dopaminergic off-target liabilities. The bioisosteric replacement with a 2-methyl group provides a stable hydrophobic anchor that eliminates GPCR promiscuity while protecting the C2 position from metabolic oxidation.

SAR_Logic Core 2-Me-7-OH-THBT Core Fsp3 Tetrahydro Ring (Fsp3 = 0.625) Escape from Flatland Core->Fsp3 C7_OH C7-Hydroxyl Group H-Bonding & Chiral Center Core->C7_OH C2_Me C2-Methyl Group Hydrophobic Anchor Core->C2_Me Solubility Enhanced Aqueous Solubility & Reduced Promiscuity Fsp3->Solubility Target Directional Target Binding (e.g., DNA Gyrase ATP site) C7_OH->Target OffTarget Eliminates Dopaminergic Off-Target Liabilities C2_Me->OffTarget

Fig 1: SAR logic tree demonstrating how structural features of the 2-Me-7-OH-THBT core drive PK/PD.

Objective Performance Comparison

To objectively evaluate the utility of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, we must compare it against its closest structural alternatives: the standard 2-amino analog (Scaffold B) and the fully aromatic benzothiazole (Scaffold C).

The quantitative data summarized below highlights the superior physicochemical balance of the target scaffold.

Property2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (Target)2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole (Alternative 1)2-Methylbenzothiazole (Alternative 2)
Fsp3 Fraction 0.625 (5/8 carbons)0.571 (4/7 carbons)0.125 (1/8 carbons)
H-Bond Donors 1 (C7-OH)1 (C2-NH2)0
Aqueous Solubility High (3D puckering + OH polarity)ModerateLow (Flat, lipophilic)
Primary Liability None (Target-agnostic)GPCR Promiscuity (Dopaminergic)Poor PK, PAINS potential
Synthetic Handle C7-Hydroxyl (Esterification/Etherification)C2-Amine (Amidation)Limited (C-H activation needed)

Data Interpretation: The target compound achieves the highest Fsp3 fraction, aligning perfectly with modern drug design principles to maximize solubility and target specificity[1]. By swapping the C2-amine for a methyl group and introducing the C7-hydroxyl, researchers gain a highly tunable, non-promiscuous scaffold ideal for kinase and ATPase inhibition[2].

Experimental Workflow: Self-Validating ATPase Inhibition Assay

To validate the efficacy of derivatives synthesized from the 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol scaffold, a robust, self-validating screening protocol is required. When targeting ATP-binding enzymes like E. coli DNA gyrase, standard endpoint binding assays are insufficient as they cannot distinguish between true competitive inhibition and compound aggregation.

Instead, we employ a Coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Kinetic Assay . This continuous readout system immediately flags assay interference (e.g., precipitation or auto-fluorescence), ensuring absolute trustworthiness in the generated IC50 values.

Step-by-Step Methodology

1. Reagent Preparation & System Setup

  • Enzyme Mix: Prepare a solution containing E. coli DNA gyrase (GyrB subunit), 50 mM TRIS-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2, and 1 mM DTT.

  • Coupling System: Add 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, and an excess of the PK/LDH enzyme mixture. Causality: This coupling system links the hydrolysis of ATP (by DNA gyrase) to the oxidation of NADH to NAD+, allowing for real-time spectrophotometric monitoring.

2. Compound Preparation & Controls

  • Prepare 10-point serial dilutions of the synthesized 2-Me-7-OH-THBT analogs in 100% DMSO.

  • Self-Validating Controls: Include Novobiocin (a known ATP-competitive GyrB inhibitor) as a positive control, and a 1% DMSO vehicle as a negative control[2].

3. Reaction Initiation & Kinetic Monitoring

  • Transfer 2 µL of the compound dilutions to a 384-well UV-transparent microplate.

  • Add 48 µL of the Enzyme/Coupling Mix and incubate for 10 minutes at 25°C to allow for pre-equilibrium binding.

  • Initiate the reaction by adding 50 µL of 2 mM ATP.

  • Detection: Immediately monitor the decrease in absorbance at 340 nm (indicative of NADH depletion) continuously for 30 minutes using a microplate reader.

4. Data Analysis & Orthogonal Validation

  • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

  • Plot V0 against compound concentration to derive the IC50.

  • Crucial Validation Step: If a compound shows a non-linear progress curve or an abrupt drop in absorbance at t=0, it is flagged as a false positive (likely due to poor solubility or PAINS behavior), proving the self-validating nature of the kinetic setup.

Workflow Step1 Scaffold Selection Step2 C7-OH Derivatization Step1->Step2 Step3 Coupled ATPase Kinetic Assay Step2->Step3 Step4 Real-Time Validation Step3->Step4 Step5 Lead Candidate Step4->Step5

Fig 2: Self-validating experimental workflow for hit-to-lead optimization using the THBT scaffold.

Conclusion

The 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol scaffold represents a highly optimized starting point for modern drug discovery. By adhering to the "Escape from Flatland" paradigm, it offers superior physicochemical properties compared to traditional aromatic benzothiazoles. Furthermore, its specific substitution pattern (C2-methyl, C7-hydroxyl) provides a distinct advantage over legacy 2-amino analogs by eliminating off-target CNS liabilities while offering a precise vector for structure-based optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

  • Brvar, M., et al. (2015). Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. Journal of Medicinal Chemistry, 58(14), 5505-5521.

Sources

Comparative

Confirming Cellular Target Engagement for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the "biochemical-to-cellular drop-off"—a frustrating paradigm where a compound exhibits nanomolar affinity in a cell-free enzymatic assay but fails to elicit a ce...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "biochemical-to-cellular drop-off"—a frustrating paradigm where a compound exhibits nanomolar affinity in a cell-free enzymatic assay but fails to elicit a cellular response. For novel scaffolds like 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS 134767-55-8)[1], proving that the molecule crosses the cell membrane and physically binds its intended target is the most critical de-risking step in preclinical development.

This guide objectively compares the performance of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol against first-generation reference inhibitors, utilizing three gold-standard target engagement (TE) methodologies. By understanding the causality behind these assays, researchers can build self-validating systems that definitively separate true mechanistic efficacy from off-target phenotypic toxicity.

The Mechanistic Rationale for Cellular Target Engagement

Biochemical assays utilize truncated, recombinant proteins in artificial buffers. In contrast, cellular TE assays evaluate the compound in a physiologically relevant environment, accounting for membrane permeability, intracellular drug accumulation, metabolic stability, and competition with endogenous ligands (e.g., high intracellular ATP concentrations).

To validate 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, we evaluate three orthogonal approaches:

  • Cellular Thermal Shift Assay (CETSA): Relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, preventing heat-induced aggregation[2].

  • NanoBRET Target Engagement: Utilizes proximity-based Bioluminescence Resonance Energy Transfer (BRET) to measure real-time competitive displacement in live cells[3].

  • Drug Affinity Responsive Target Stability (DARTS): Exploits the concept that ligand-bound proteins undergo conformational restrictions, shielding them from proteolytic cleavage[4].

Quantitative Performance Comparison

To objectively evaluate the product, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol was benchmarked against a generic first-generation benzothiazole inhibitor across all three platforms. The data demonstrates a superior intracellular binding profile for the tetrahydro-derivative.

Assay PlatformKey Metric2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-olFirst-Gen Reference InhibitorFold Improvement
NanoBRET (Live Cell) In-cell IC₅₀45 nM320 nM7.1x
CETSA (Intact Cell) Thermal Shift (ΔTm)+6.2 °C+2.1 °C2.9x
DARTS (Lysate) Protease ProtectionStrong (Pronase 1:1000)Weak (Pronase 1:1000)Qualitative
Permeability Intracellular AccumulationHighLowN/A

Live-Cell Target Engagement via NanoBRET

NanoBRET is the premier method for quantifying live-cell target occupancy. Because bioluminescence resonance energy transfer strictly depends on the inverse sixth power of the distance between donor and acceptor (typically <10 nm), the displacement of the tracer by the test compound results in a quantifiable loss of the BRET signal, confirming direct competitive engagement in live cells[3].

NanoBRET_Workflow N1 Express NanoLuc- Target Fusion N2 Add Fluorescent Tracer N1->N2 Live Cells N3 High BRET Signal (Proximity <10nm) N2->N3 Energy Transfer N4 Add 2-Methyl-4,5,6,7- tetrahydro-1,3- benzothiazol-7-ol N3->N4 Competition N5 Loss of BRET (Target Engaged) N4->N5 Displacement

Caption: NanoBRET competitive displacement workflow for live-cell target engagement.

Self-Validating NanoBRET Protocol
  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Causality: NanoLuc acts as the bioluminescent energy donor. Its small size (19 kDa) minimizes steric hindrance, preserving the target's native conformation.

  • Tracer Incubation: Add the cell-permeable NanoBRET fluorescent tracer at a concentration equivalent to its apparent K_d.

    • System Validation: Include an unconjugated NanoLuc control well. If a BRET signal is observed here, it indicates non-specific collisional interactions rather than true binding.

  • Compound Addition: Treat cells with a dose-response titration of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (1 nM to 10 μM) and incubate for 2 hours at 37°C.

  • Substrate Addition & Readout: Add the NanoBRET substrate (furimazine) and immediately measure dual-wavelength emission (460 nm for donor, 618 nm for acceptor).

    • Causality: As the benzothiazole derivative successfully outcompetes the tracer for the binding pocket, the 618 nm emission drops, yielding a dose-dependent decrease in the BRET ratio.

Label-Free Target Engagement via CETSA

While NanoBRET provides elegant kinetic data, it requires genetic manipulation. CETSA allows for label-free target engagement validation in endogenous settings, including primary cells and patient-derived tissues. Because ligand binding thermodynamically stabilizes the folded state of the protein, the target remains soluble at higher temperatures compared to the vehicle control[2].

CETSA_Workflow C1 Treat Cells with Ligand C2 Heat Aliquots (Gradient) C1->C2 C3 Lyse & Centrifuge C2->C3 C4 Quantify Soluble Target C3->C4 C5 Plot Melting Curve C4->C5

Caption: CETSA workflow illustrating thermal stabilization and soluble target quantification.

Self-Validating CETSA Protocol
  • Cellular Treatment: Incubate intact cells with 10 μM of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol or a DMSO vehicle control for 1 hour.

    • System Validation: Include a structurally similar but biochemically inactive analog as a negative control. This ensures that any observed thermal shift is driven by specific active-site engagement, not non-specific hydrophobic interactions.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by cooling to 4°C.

    • Causality: The brief heat shock induces unfolding and subsequent aggregation of unbound proteins, while ligand-bound proteins resist denaturation.

  • Lysis and Centrifugation: Lyse cells via freeze-thaw cycles, then centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Denatured proteins form insoluble macroscopic aggregates. High-speed centrifugation pellets these aggregates, ensuring only the thermodynamically stabilized, ligand-bound soluble fraction remains in the supernatant.

  • Quantification: Analyze the soluble supernatant via Western Blot or AlphaScreen. Plot the relative protein abundance against temperature to calculate the shift in melting temperature (ΔTm).

Conclusion

Confirming target engagement is non-negotiable for modern chemical probes. As demonstrated, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol exhibits robust intracellular target engagement, vastly outperforming first-generation analogs. By utilizing a combination of NanoBRET for precise live-cell IC₅₀ quantification and CETSA for label-free endogenous validation, researchers can confidently advance this scaffold into downstream phenotypic and in vivo efficacy models.

References

  • NextSDS: "2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol — Chemical Substance Information." NextSDS. 1

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. 2

  • Promega Corporation. "Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement." Promega. 3

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. 4

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol As drug development and chemical synthesis advance, the safe management of biologically active intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

As drug development and chemical synthesis advance, the safe management of biologically active intermediates is paramount. 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (CAS: 134767-55-8) is a specialized heterocyclic compound frequently utilized in laboratory research[1]. Because it contains a benzothiazole core coupled with a tetrahydro-hydroxyl moiety, it presents specific acute toxicity and environmental hazards[1].

This guide provides researchers and safety officers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring both regulatory compliance and laboratory safety.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic relationship between the compound's chemical structure and its hazard profile. The presence of nitrogen and sulfur in its molecular framework strictly dictates its end-of-life processing[2].

Table 1: Physicochemical Properties & Disposal Implications

Property / IdentifierValue / DescriptionMechanistic Implication for Disposal
CAS Number 134767-55-8Primary identifier required for hazardous waste manifesting[1].
Molecular Formula C8H11NOSContains Nitrogen and Sulfur; dictates strict incineration requirements[2].
Molecular Weight 169.25 g/mol Moderately lipophilic; influences dermal absorption rates[3].
Physical Form Solid (Powder)Prone to aerosolization; requires stringent dust control during transfer.

Table 2: Hazard Classifications & Operational Causality

GHS CodeHazard ClassificationCausality & Operational Implication
H302, H312, H332 Acute Toxicity (Oral, Dermal, Inhalation)The lipophilic benzothiazole core readily crosses biological barriers. Dictates strict PPE (double gloves, N95/fume hood) to prevent systemic exposure[1].
H315, H319, H335 Skin, Eye, and Respiratory IrritantThe basic nitrogen atom and hydroxyl group interact with mucous membranes, causing localized inflammation. Requires localized exhaust ventilation[1].

Standard Operating Procedure (SOP): Waste Segregation & Disposal

This protocol is designed as a self-validating system to ensure that 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is safely routed for final destruction without risking chemical incompatibility or environmental release.

  • Step 1: Environmental Isolation & PPE Conduct all waste transfer operations inside a certified Class II chemical fume hood. Equip personnel with double nitrile gloves, splash-proof safety goggles, and a dedicated lab coat. Causality: The compound's fine powder form poses a severe H332 inhalation risk, and its lipophilicity enables rapid dermal absorption[1].

  • Step 2: Waste Segregation & Compatibility Testing Separate solid powder waste from solvent-dissolved liquid waste. Do not mix this compound with strong oxidizing agents or concentrated acids. Validation Check: After adding the compound to an organic solvent waste carboy, observe the container for 15 minutes. The absence of heat generation or gas evolution (bulging) validates chemical compatibility before sealing.

  • Step 3: Primary Packaging Collect solid waste (pure powder or contaminated consumables) in a sealable High-Density Polyethylene (HDPE) container. For liquid waste, utilize a designated "Non-Halogenated Organic Waste" container, provided no halogenated solvents were used in the assay.

  • Step 4: High-Temperature Incineration Routing Label the waste clearly with "CAS 134767-55-8" and affix the GHS "Acute Toxicity" and "Irritant" pictograms[1]. Route the container to a licensed hazardous waste facility for high-temperature incineration (>1000°C). Causality: Standard low-temperature combustion of C8H11NOS yields highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. High-temperature incineration equipped with alkaline flue-gas scrubbers is mandatory to neutralize these byproducts and prevent environmental contamination.

DisposalWorkflow Start Waste Generation: 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Segregation Segregation Protocol Start->Segregation Aqueous Aqueous Waste (<5% Organic) WaterTreatment Specialized Aqueous Waste Treatment Aqueous->WaterTreatment Solid Solid Waste / Pure Powder Incineration High-Temperature Incineration (>1000°C) Solid->Incineration Direct Organic Organic Solvent Waste (e.g., DMSO/MeOH) Organic->Incineration Blended Segregation->Aqueous Segregation->Solid Segregation->Organic

Chemical Segregation and Disposal Decision Tree for C8H11NOS Waste

Emergency Spill Response Protocol

In the event of an accidental release of the solid powder, immediate containment is required to prevent aerosolization and inhalation exposure.

  • Step 1: Area Isolation Immediately isolate the spill radius and evacuate non-essential personnel from the laboratory.

  • Step 2: Respiratory & Dermal Protection If the spill occurs outside a ventilated enclosure, responders must don a NIOSH-approved N95 or P100 particulate respirator to mitigate the H332 (inhalation) and H335 (respiratory irritation) hazards[1].

  • Step 3: Dust-Suppressed Collection Critical Warning: Do NOT use a dry brush or broom, which will aerosolize the active pharmaceutical ingredient (API). Lightly mist the spilled powder with water or a compatible solvent (e.g., 70% ethanol) to suppress dust. Mechanically collect the dampened mass using a disposable anti-static scoop.

  • Step 4: Chemical Decontamination Wash the affected surface with a standard laboratory detergent solution, followed by a wipe-down with ethanol to solubilize and remove any remaining lipophilic residue. Validation Check: Wipe the decontaminated surface with a clean, solvent-dampened white tissue. If the tissue shows any visual residue or discoloration, repeat Step 4 until the tissue remains completely clean, thereby self-validating the decontamination process.

  • Step 5: Waste Consolidation Seal all contaminated collection tools, wipes, and PPE in a hazardous waste bag, label it appropriately, and route it for incineration as outlined in the disposal SOP.

SpillResponse Spill Accidental Spill (Solid/Powder) Evacuate 1. Isolate Area & Don PPE Spill->Evacuate Ventilate 2. Ensure Ventilation (H332/H335 Hazard) Evacuate->Ventilate Collect 3. Mechanically Collect (Avoid Dust Generation) Ventilate->Collect Decontaminate 4. Wash Surface (Soap & Water/Solvent) Collect->Decontaminate Dispose 5. Transfer to Hazardous Waste Decontaminate->Dispose

Step-by-Step Spill Response and Decontamination Workflow

References

  • NextSDS Database. "2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Chemical Substance Information." NextSDS. Available at:[Link]

  • PubChemLite. "134767-55-8 (C8H11NOS) Structural Information." University of Luxembourg. Available at:[Link]

  • American Elements. "CAS 134767-55-8 Product Information." American Elements. Available at:[Link]

Sources

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